2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with the molecular formula C8H8O4 It is known for its unique structure, which includes a benzodioxole ring substituted with a methoxy group and a methylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol through methylenation using disubstituted halomethanes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methylcarbamic Acid Moiety: The methylcarbamic acid moiety can be introduced by reacting the methoxy-substituted benzodioxole with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
61083-13-4 |
---|---|
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C8H8O4.C2H5NO2/c1-10-8-11-6-4-2-3-5(9)7(6)12-8;1-3-2(4)5/h2-4,8-9H,1H3;3H,1H3,(H,4,5) |
InChI Key |
WVUHXZQPNKDFRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1OC2=CC=CC(=C2O1)O |
Origin of Product |
United States |
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